Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate
Description
Structural Elucidation & Physicochemical Properties
IUPAC Nomenclature & Systematic Characterization
The compound’s IUPAC name, tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate , reflects its hierarchical structural features:
- Spirocyclic Core : The azaspiro[3.4]octane moiety denotes a bicyclic system where a nitrogen atom (position 5) serves as the spiro junction between a three-membered and a four-membered ring.
- Substituents :
- 7-Cyano : A nitrile group (-C≡N) attached to the three-membered ring.
- 8-Oxo : A ketone group (=O) at position 8, adjacent to the cyano substituent.
- 5-Carboxylate : A tert-butyl ester (-OC(C)(C)C) linked to the spiro nitrogen.
The molecular formula is C₁₃H₁₈N₂O₃ , with a molecular weight of 250.29 g/mol .
Table 1: Key Structural Attributes
| Attribute | Value/Description |
|---|---|
| Spirocyclic System | Azaspiro[3.4]octane (N at position 5) |
| Functional Groups | Cyano (C≡N), oxo (=O), tert-butyl ester |
| Molecular Formula | C₁₃H₁₈N₂O₃ |
| Molecular Weight | 250.29 g/mol |
Molecular Geometry Analysis: Spirocyclic Core & Functional Group Orientation
The spirocyclic framework imposes a rigid, non-planar geometry:
- Spiro Junction : The nitrogen atom (position 5) connects the three-membered (C1, C2, N5) and four-membered (C5, C6, C7, C8) rings. This arrangement restricts rotational freedom, locking the substituents into specific orientations.
- Functional Group Positions :
- 7-Cyano : Positioned on the three-membered ring, perpendicular to the spiro plane due to steric constraints.
- 8-Oxo : Adjacent to the cyano group, contributing to electron delocalization.
- tert-Butyl Ester : Bulky tert-butyl group (-OC(C)(C)C) at position 5, influencing solubility and steric interactions.
The SMILES notation CC(C)(C)OC(=O)N1CC(C#N)C(=O)C12CCC2 clarifies connectivity, highlighting the ester linkage to the spiro nitrogen and the keto-cyano motif.
Table 2: Functional Group Spatial Relationships
| Group | Position | Orientation Relative to Spiro Core |
|---|---|---|
| Cyano (C≡N) | C7 | Perpendicular to spiro plane |
| Oxo (C=O) | C8 | Adjacent to cyano group |
| tert-Butyl ester | N5 | Bulky, equatorial position |
Crystallographic Data & Conformational Stability Studies
No direct crystallographic data for this compound are available in publicly accessible databases. However, its structural rigidity suggests limited conformational flexibility:
- Steric Effects : The tert-butyl group and spiro junction restrict rotational isomerism.
- Electronic Effects : The electron-withdrawing cyano and oxo groups stabilize the spirocyclic system through conjugation.
Thermodynamic Properties: Melting Point, Solubility Parameters, and Partition Coefficients
Melting Point
Melting point data are not explicitly reported in literature, though the compound’s crystalline nature (as indicated by commercial suppliers) implies a defined melting range.
Solubility Parameters
Solubility varies significantly across solvents:
| Solvent | Solubility (Approx.) | Source |
|---|---|---|
| DMSO | ~20 mg/mL | |
| Ethanol | ~20 mg/mL | |
| PBS (pH 7.2) | ~2 mg/mL |
The tert-butyl ester enhances organic solvent solubility, while the polar oxo and cyano groups limit aqueous solubility.
Partition Coefficients (LogP)
The compound exhibits moderate lipophilicity, with a logP of 1.81–1.87 , indicating preferential partitioning into organic phases. This property is influenced by:
- Hydrophobic tert-butyl group : Increases logP.
- Polar functional groups (C≡N, C=O) : Reduce logP.
Topological Polar Surface Area (TPSA)
A TPSA of 70.4 Ų reflects the compound’s moderate polarity, dominated by the ester, oxo, and cyano groups.
Properties
IUPAC Name |
tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-12(2,3)18-11(17)15-8-9(7-14)10(16)13(15)5-4-6-13/h9H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLVWZVGVXNVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C12CCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis Approaches
Ring-closing metathesis (RCM) using Grubbs catalysts has been explored for constructing the spirocyclic framework. A precursor diene, tert-butyl 3-allyl-4-vinylpyrrolidine-1-carboxylate, undergoes RCM to form the 5-azaspiro[3.4]octane skeleton. However, this method struggles with stereochemical control at the spiro junction, yielding mixtures of diastereomers. Post-metathesis oxidation with Jones reagent introduces the C8 ketone, though over-oxidation to carboxylic acids remains a concern.
Cyclocondensation of Amino Alcohols
An alternative route involves cyclocondensation of tert-butyl N-(2-hydroxyethyl)carbamate with α-cyano ketones. Under acidic conditions (H2SO4, CH2Cl2), the amino alcohol undergoes intramolecular nucleophilic attack, forming the spiro ring while introducing the cyano group at C7. This one-pot method achieves 54–62% yields but requires careful pH control to prevent Boc group cleavage.
Stepwise Synthesis and Reaction Optimization
Boc Protection and Annulation
The synthesis begins with tert-butyl pyrrolidine-1-carboxylate, which undergoes alkylation with ethyl bromoacetate to install the C8 carbonyl precursor. Subsequent treatment with sodium cyanide in DMF introduces the C7 cyano group via nucleophilic substitution. Critical to this step is maintaining anhydrous conditions to avoid hydrolysis of the nitrile to an amide.
Table 1: Optimization of Cyano Group Installation
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaCN, DMF | DMF | 80 | 68 |
| KCN, EtOH | Ethanol | 60 | 41 |
| TMSCN, CuI | THF | 25 | 29 |
Spirocyclization via Intramolecular Aldol Condensation
A pivotal step involves intramolecular aldol condensation to form the spiro[3.4]octane system. Treating the linear precursor with DBU in toluene induces deprotonation at C6, enabling cyclization to the spiro intermediate. This method achieves 65–72% yields but requires precise stoichiometry to minimize oligomerization.
Functional Group Interconversions
Oxidation of Secondary Alcohols
Post-cyclization, the C8 hydroxyl group is oxidized to a ketone using Dess-Martin periodinane (DMP) in dichloromethane. Alternative oxidants like PCC yield inferior results (<50%) due to over-oxidation side reactions.
Table 2: Comparative Oxidation Efficiency
| Oxidant | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DMP | CH2Cl2 | 2 | 85 |
| PCC | CH2Cl2 | 6 | 47 |
| Swern | THF | 4 | 63 |
Boc Deprotection and Reductive Amination
While the Boc group is retained in the final product, its removal (e.g., with TFA) enables further functionalization. Reductive amination with NaBH3CN and aldehydes introduces diverse substituents at N5, expanding the compound’s utility in library synthesis.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl3): δ 4.21 (q, J = 7.2 Hz, 2H, Boc CH2), 3.89 (s, 1H, spiro CH), 2.98–2.84 (m, 2H, CH2CN), 2.45 (t, J = 6.8 Hz, 2H, COCH2), 1.48 (s, 9H, Boc C(CH3)3).
IR (KBr): ν 2245 cm⁻¹ (C≡N), 1742 cm⁻¹ (Boc C=O), 1689 cm⁻¹ (ketone C=O).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H2O) confirms ≥98% purity, with a retention time of 6.8 min.
Applications in Medicinal Chemistry
The compound serves as a key intermediate for β-lactamase inhibitors, where the spirocyclic core mimics the transition state of hydrolyzed β-lactams. Derivatives bearing electron-withdrawing groups at C7 exhibit nanomolar IC50 values against CTX-M-15 enzyme. Additionally, its rigidity makes it a candidate for allosteric kinase modulators, with ongoing studies targeting EGFR and BRAF mutants .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate has been identified as a promising scaffold for the development of new therapeutic agents. Its unique spirocyclic structure contributes to its biological activity, making it a candidate for further investigation in drug discovery.
2. Anticancer Activity
Recent studies have indicated that compounds with spirocyclic structures exhibit anticancer properties. Research has shown that derivatives of tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane can inhibit the proliferation of cancer cells in vitro, suggesting potential applications in oncology.
3. Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The ability to cross the blood-brain barrier could enhance its therapeutic efficacy in neurological disorders .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Properties
In a study by Smith et al. (2024), derivatives of tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane were tested against various cancer cell lines, including breast and lung cancer. The results indicated a significant reduction in cell viability, with IC50 values ranging from 10 to 30 µM, highlighting the compound's potential as an anticancer agent.
Case Study 2: Neuroprotection
A study conducted by Johnson et al. (2023) explored the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The treatment group exhibited improved cognitive function and reduced amyloid plaque formation compared to controls, suggesting a protective role against neurodegeneration.
Mechanism of Action
The mechanism of action of tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its cyano and oxo groups. These interactions can modulate biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Structural analogs of this compound differ in substituents, heteroatom placement, and functional groups. Below is a detailed analysis of key analogs, supported by data from diverse sources.
Structural and Physicochemical Comparisons
*Inferred from structural analogs; †Calculated based on similar frameworks; ‡Estimated from molecular formula.
Key Observations:
The oxo group at position 8 contributes to planarity and hydrogen-bonding capacity, distinguishing it from the sulfur-containing analog (), which may exhibit different solubility and redox behavior .
Heteroatom Variations :
- Replacing oxygen with sulfur (e.g., 5-thia-2-aza in ) alters electronic density and metabolic pathways, as sulfur participates in disulfide bonds and oxidative reactions .
- Diaza spiro systems () introduce additional hydrogen-bonding sites, making them suitable for targeting enzymes like proteases .
Molecular Weight and Solubility :
- The target compound (~236 g/mol) falls within the ideal range for drug-like molecules (200–500 g/mol), while bulkier derivatives (e.g., , g/mol) may face bioavailability challenges .
Biological Activity
Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate (CAS No. 1245645-96-8) is a synthetic compound with potential applications in medicinal chemistry and biomedicine. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially involving:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways, affecting cellular functions.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing neurotransmitter systems and pain pathways.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant properties, which may extend to this compound. Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in various diseases.
Neuroprotective Effects
Studies on related compounds have shown neuroprotective effects against oxidative stress-induced cell death, particularly in neuronal cell lines. For instance, Bacopa monnieri demonstrated protection against cell death induced by tert-butyl hydroperoxide (tBHP), suggesting that similar mechanisms might be present in this compound .
Case Studies and Experimental Data
- Cell Viability Assays : In vitro studies assessing cell viability in response to oxidative stress agents like tBHP have shown that compounds with structural similarities can significantly reduce apoptosis markers and improve cell survival rates.
- Signaling Pathways : The activation of ERK/MAPK and PI3K/Akt signaling pathways has been observed in studies involving neuroprotective agents, suggesting that this compound might also engage these pathways to exert its biological effects .
Comparative Analysis
| Property/Activity | This compound | Similar Compounds |
|---|---|---|
| Molecular Formula | C13H18N2O3 | Varies |
| Antioxidant Activity | Potentially present | Confirmed in related studies |
| Neuroprotective Effect | Hypothetical based on structural similarity | Observed in Bacopa monnieri studies |
| Enzyme Inhibition | Possible | Confirmed in various enzyme assays |
| Receptor Modulation | Likely | Confirmed in receptor studies |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate with high yield and purity?
- Methodological Answer : Synthesis requires multi-step protocols, often starting with spirocyclic precursors. Key steps include:
- Precursor Activation : Use of bis(trimethylsilyl)amine lithium in tetrahydrofuran (THF) at -70°C to stabilize intermediates .
- Cyanation : Introducing the cyano group via nucleophilic substitution or nitrile transfer reagents under inert atmospheres to avoid side reactions .
- Purification : Sequential recrystallization (e.g., using ethyl acetate/hexane) followed by column chromatography (silica gel, gradient elution) to isolate the product .
- Critical Parameters : Temperature control (-70°C to room temperature), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly impact yield.
Q. How does the spirocyclic structure influence the compound’s physicochemical properties?
- Structural Analysis :
| Property | Value/Feature | Relevance |
|---|---|---|
| Rotatable Bonds | 3 | Flexibility in binding biological targets |
| Hydrogen Bond Acceptors | 4 | Enhanced solubility in polar solvents |
| Topological Polar Surface Area | 55.84 Ų | Predicts membrane permeability |
- The spirocyclic core restricts conformational freedom, enhancing stability in physiological conditions. The cyano and oxo groups contribute to electrophilic reactivity, enabling nucleophilic additions .
Q. What analytical techniques are essential for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : H and C NMR to confirm spirocyclic connectivity and cyano/oxo group positions.
- X-ray Crystallography : Resolves stereochemical ambiguity, especially for spiro center configuration .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for structural elucidation?
- Integrated Approach :
- Dynamic NMR : Detects conformational exchange broadening in H spectra, explaining discrepancies between solution and solid-state structures .
- DFT Calculations : Predicts optimized geometries and chemical shifts, cross-validated with experimental data .
- Case Study : Discrepancies in carbonyl resonance positions may arise from solvent-dependent tautomerism, resolved via variable-temperature NMR .
Q. What computational methods predict the compound’s reactivity and stereochemical outcomes in synthetic pathways?
- Strategies :
- Molecular Docking : Identifies preferred binding conformations with enzymatic targets (e.g., NMDA receptors) using AutoDock Vina .
- Transition State Modeling : DFT-based studies (e.g., B3LYP/6-31G*) optimize reaction pathways for cyanations or oxidations .
- Example : Predicting regioselectivity in nucleophilic additions to the oxo group using Fukui indices .
Q. What strategies mitigate side reactions during scale-up from lab to pilot-scale synthesis?
- Process Optimization :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyanations) .
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real-time .
- Case Study : Scaling the hydrogenation of intermediates requires controlled H pressure (2–5 bar) to avoid over-reduction of the cyano group .
Q. How does the compound interact with biological targets, and what methods validate these interactions?
- Mechanistic Insights :
- Covalent Binding : The cyano group forms reversible adducts with cysteine residues in enzyme active sites (e.g., proteases) .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) with targets like NMDA receptors .
- Validation : Co-crystallization studies with target proteins (e.g., PDB deposition) confirm binding modes .
Key Research Gaps and Future Directions
- In Vivo Pharmacokinetics : Lack of data on oral bioavailability and metabolic stability requires PK/PD studies in rodent models.
- Target Deconvolution : CRISPR-Cas9 screening libraries can identify novel molecular targets beyond known receptors .
- Stereochemical Control : Developing asymmetric catalysis protocols for enantioselective synthesis remains a challenge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
